
4-Benzyloxybenzoic acid
Overview
Description
4-Benzyloxybenzoic acid (CAS 623-04-1) is a benzoic acid derivative featuring a benzyloxy group at the para position. It serves as a versatile scaffold in medicinal chemistry and organic synthesis. Key applications include:
- NR4A Receptor Modulation: Identified as a potent fatty acid mimetic (FAM) fragment hit, it exhibits agonist activity for NR4A nuclear receptors, with systematic structure-activity relationship (SAR) studies guiding optimization .
- Synthetic Intermediate: Used in the synthesis of 14C-labeled compounds (e.g., hispidulin) via benzylation of 4-hydroxybenzoic acid and subsequent derivatization .
- Antimycobacterial Agents: Acts as a precursor for pyrrole-2-carboxylates with activity against Mycobacterium tuberculosis H37Rv (MIC: 12.5 μg/mL) .
- Liquid Crystal Synthesis: The benzyloxy group facilitates protective group strategies in bent-core liquid crystal synthesis .
Preparation Methods
Friedel-Crafts Acylation and Subsequent Oxidation
The Friedel-Crafts acylation route remains a cornerstone for synthesizing 4-benzyloxybenzoic acid. A patented method (CN110803986A) involves reacting diphenyl ether with acetic anhydride in the presence of anhydrous aluminum trichloride (AlCl₃) under inert conditions . The reaction proceeds via electrophilic substitution at the para position of diphenyl ether, forming 1-(4-phenoxyphenyl)ethanone. Key parameters include:
The intermediate ketone is subsequently oxidized using sodium hypochlorite (NaClO) under alkaline conditions, followed by acidification with hydrochloric acid to precipitate the crude product. Yields for this method range from 68–72% after recrystallization .
Ester Hydrolysis of Protected Derivatives
A high-yielding alternative involves the hydrolysis of methyl 4-benzyloxybenzoate. The Royal Society of Chemistry (RSC) protocol outlines the following steps :
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Esterification : 4-Hydroxybenzoic acid is treated with methanol and sulfuric acid to form methyl 4-hydroxybenzoate.
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Benzylation : The hydroxyl group is protected using benzyl bromide in the presence of potassium carbonate (K₂CO₃).
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Hydrolysis : The methyl ester is hydrolyzed with aqueous potassium hydroxide (KOH), followed by acidification with HCl to yield this compound.
Optimized Conditions :
Characterization data from this method includes (DMSO-d₆, 500 MHz): δ 12.65 (s, 1H, -COOH), 7.98–7.03 (m, 9H, aromatic), 5.00 (s, 2H, -OCH₂C₆H₅) .
Multi-Step Condensation from Benzyl Alcohol
ChemicalBook documents a two-step synthesis starting from benzyl alcohol :
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Alkylation : Benzyl alcohol reacts with 4-nitrobenzoic acid in tetrahydrofuran (THF) under alkaline conditions at 0°C.
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Reduction : The nitro group is reduced using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethyl acetate at 50°C .
Critical Parameters :
This method avoids hazardous intermediates but requires meticulous control over stoichiometry to minimize byproducts.
Catalytic Hydrogenation of Nitro Precursors
A less common but efficient approach involves catalytic hydrogenation of 4-nitrobenzyloxybenzoic acid. Palladium on carbon (Pd/C) or Raney nickel catalyzes the reduction of the nitro group to an amine, followed by diazotization and hydrolysis to yield the carboxylic acid. While this method is underrepresented in recent literature, it offers selectivity advantages for complex substrates.
Crystal Structure and Purification Insights
Post-synthetic purification and characterization are critical for ensuring product integrity. X-ray diffraction analysis (PMC) confirms that this compound crystallizes in the monoclinic space group P2₁/c, forming acid-acid homodimers via O–H···O hydrogen bonds . Key crystallographic data include:
Parameter | Value |
---|---|
Melting Point | 189–192°C (lit.) |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 396.3±17.0°C at 760 mmHg |
Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity, as verified by HPLC .
Chemical Reactions Analysis
Salt Formation via Deprotonation
The carboxylic acid group undergoes deprotonation with bases to form carboxylate salts:
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Reaction with NaOH : In methanol/THF, 4-benzyloxybenzoic acid reacts with aqueous NaOH to yield the corresponding sodium carboxylate, which is acidified to regenerate the free acid .
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Conditions : 4 M NaOH in MeOH/THF (1:1) at 80°C for 1 hour achieves near-quantitative conversion .
Esterification and Saponification
The acid readily forms esters under acidic or coupling conditions:
Acyl Chloride Formation
The acid is converted to its reactive acyl chloride for subsequent derivatization:
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Conditions : Reflux in dichloromethane for 2–4 hours yields the acyl chloride, which is used directly in amidation or esterification .
Key Application :
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Reaction with amines (e.g., in THF with Et₃N) produces amides, crucial for pharmaceutical intermediates .
Coordination with Lanthanides
This compound acts as a ligand in luminescent lanthanide complexes:
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Complex Formation : Deprotonated carboxylate binds to Tb³⁺, Eu³⁺, and Gd³⁺ ions, forming stable coordination polymers .
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Photophysical Impact :
Structural Data :
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Crystal System : Monoclinic (space group P2₁/n), with hydrogen-bonded dimers .
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Bond Angles : Dihedral angle between aromatic rings = 39.76° .
Decarboxylation and Functionalization
While direct decarboxylation data is sparse, the benzyloxy group’s lability under hydrogenation suggests potential for selective deprotection, though this requires further validation .
Electrophilic Aromatic Substitution
The benzyloxy group directs electrophiles to ortho/para positions. Example reactions include:
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Nitration/Sulfonation : Limited explicit data, but predicted based on substituent effects.
Scientific Research Applications
MIW815 has been extensively studied for its applications in cancer immunotherapy. It has shown potential in enhancing the efficacy of immune checkpoint inhibitors by activating the STING pathway and promoting anti-tumor immune responses . Clinical trials have demonstrated that MIW815 can induce systemic immune activation and tumor regression in combination with other immunotherapies .
Mechanism of Action
MIW815 exerts its effects by activating the STING pathway, which is a critical component of the innate immune response. Upon binding to the STING receptor, MIW815 triggers the production of type I interferons and other cytokines, leading to the activation of immune cells such as CD8+ T cells . This activation enhances the body’s ability to recognize and attack tumor cells, making MIW815 a promising candidate for cancer immunotherapy .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Research Findings
SAR and NR4A Activity: The benzyloxy group in this compound is critical for NR4A binding. Removal (as in 4-hydroxybenzoic acid) abolishes activity, while esterification (methyl ester) retains utility as a synthetic precursor .
Antimycobacterial Activity :
- Pyrrole derivatives synthesized from this compound exhibit MIC values of 12.5 μg/mL against M. tuberculosis H37Rv. Comparable derivatives from 4-methoxybenzoic acid show lower activity, highlighting the benzyloxy group’s role .
Liquid Crystals: The benzyloxy group in this compound enables selective deprotection (via hydrogenolysis), crucial for mesogenic core formation in liquid crystals .
Physicochemical Properties :
- Lipophilicity : LogP of this compound (3.2) exceeds 4-hydroxybenzoic acid (1.5), enhancing membrane permeability .
- Stability : The benzyloxy group resists oxidation under mild conditions, unlike formyl or hydroxyl groups in analogues .
Data Tables
Table 1: Comparative Physicochemical Properties
Compound | Molecular Weight | logP | Solubility (Water) | Melting Point (°C) |
---|---|---|---|---|
This compound | 228.24 | 3.2 | Low | 145–148 |
4-Hydroxybenzoic Acid | 138.12 | 1.5 | High | 213–215 |
Methyl 4-Benzyloxybenzoate | 242.27 | 3.8 | Very Low | 99 |
Biological Activity
4-Benzyloxybenzoic acid (4-BBA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 4-BBA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : CHO
- Molecular Weight : 246.27 g/mol
The structure features a benzyloxy group attached to a benzoic acid moiety, which contributes to its solubility and reactivity.
1. Antimicrobial Activity
Research indicates that 4-BBA exhibits antimicrobial properties against various pathogens. A study demonstrated that derivatives of benzoic acid, including 4-BBA, showed significant activity against Mycobacterium tuberculosis by inhibiting the FabH enzyme, crucial for mycolic acid biosynthesis . The compound's ability to inhibit bacterial growth highlights its potential as an anti-tuberculosis agent.
Compound | Target | Activity |
---|---|---|
4-BBA | Mycobacterium tuberculosis FabH | Inhibition observed |
2. Anti-inflammatory Effects
4-BBA has shown promise in treating inflammatory conditions. In a patent study, derivatives of 4-BBA were reported to be effective in managing chronic pain and inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD) . The mechanism involves modulation of the Cold Menthol Receptor 1 (CMR-I), which plays a role in pain perception.
3. Modulation of Protein Degradation Pathways
Recent studies have highlighted the role of benzoic acid derivatives in enhancing protein degradation pathways. Specifically, compounds derived from Bjerkandera adusta, including 4-BBA, were found to promote the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts . This suggests potential applications in aging-related diseases where protein homeostasis is disrupted.
The biological activities of 4-BBA can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibits key enzymes involved in bacterial cell wall synthesis and mycolic acid production.
- Receptor Modulation : Interacts with receptors involved in pain and inflammation pathways.
- Protein Homeostasis : Enhances protein degradation systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study: Antimycobacterial Activity
A detailed investigation into the antimycobacterial activity of 4-BBA derivatives revealed that certain modifications to the benzoic acid structure significantly increased potency against Mycobacterium tuberculosis. The study utilized molecular docking simulations to identify promising candidates with favorable binding profiles to the target enzyme .
Case Study: Anti-inflammatory Applications
In clinical settings, derivatives based on 4-BBA have been tested for their efficacy in treating conditions like overactive bladder and chronic pain syndromes. These studies suggest a favorable safety profile with minimal cytotoxic effects at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Benzyloxybenzoic acid, and how are protecting groups utilized in its preparation?
- Methodological Answer : A common synthetic route involves benzyl protection of the hydroxyl group in 4-hydroxybenzoic acid. For example, benzyl bromide or chloride is used in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetone . The reaction typically requires 12–24 hours, followed by purification via recrystallization (ethanol/water) or column chromatography. Deprotection can be achieved using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H NMR (δ ~5.1 ppm for benzyl-OCH₂, aromatic protons at δ 6.8–8.0 ppm) and ¹³C NMR (carbonyl at ~167 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : ESI-MS or EI-MS for molecular ion confirmation (m/z 228.24 [M+H]⁺) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, DMSO, DMF). Stability tests show degradation <5% over 6 months when stored at 2–8°C in inert atmospheres. Accelerated stability studies (40°C/75% RH for 4 weeks) indicate no significant decomposition, validated via HPLC .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (R36/R22 hazards). Work in a fume hood to prevent inhalation. In case of exposure:
- Skin : Wash with soap/water.
- Eyes : Rinse with saline for 15 minutes.
Waste should be neutralized with NaOH (pH 7–8) before disposal .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in esterification or coupling reactions?
- Methodological Answer : For esterification, use Steglich conditions (DCC/DMAP in DCM) to activate the carboxylic acid, followed by nucleophilic attack by alcohols. Kinetic studies (e.g., monitoring via FT-IR for carbonyl disappearance) and isotopic labeling (e.g., ¹⁸O) can confirm mechanisms. For Suzuki-Miyaura coupling, prepare the boronic ester derivative (e.g., 4-benzyloxyphenylboronic acid pinacol ester) using Pd(PPh₃)₄ and base (Na₂CO₃) in THF/water .
Q. What strategies are effective for derivatizing this compound into pharmacologically relevant compounds?
- Methodological Answer :
- Amide formation : React with amines (e.g., cyclohexylamine) using EDC/HOBt in DMF to yield bioactive derivatives .
- Ester derivatives : Synthesize prodrugs via alkylation (e.g., 4-(octanoyloxy)benzoic acid) for enhanced lipophilicity .
- Fluorescent probes : Attach dansyl chloride via SN2 displacement for cellular imaging .
Q. How do structural modifications of this compound impact its biological activity in enzyme inhibition studies?
- Methodological Answer : Replace the benzyl group with electron-withdrawing substituents (e.g., nitro) to enhance binding to enzyme active sites. Conduct molecular docking (AutoDock Vina) and kinetic assays (e.g., IC₅₀ determination via spectrophotometry). For COX-2 inhibition, compare IC₅₀ values of derivatives using celecoxib as a control .
Q. What challenges arise in chromatographic analysis of this compound derivatives, and how are they resolved?
- Methodological Answer : Challenges include peak tailing due to polar carboxylic groups. Mitigation strategies:
Properties
IUPAC Name |
4-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSCHALQLXXKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164030 | |
Record name | 4-Benzyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-51-7 | |
Record name | 4-(Benzyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1486-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzyloxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1486-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Benzyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(benzyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BENZYLOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K45H4G7KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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